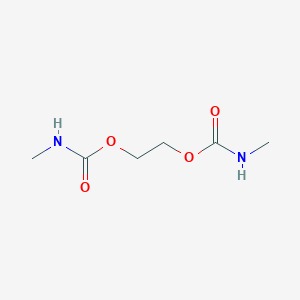
2-(methylcarbamoyloxy)ethyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylcarbamoyloxy)ethyl N-methylcarbamate (MCM) is a carbamate insecticide that has been widely used in agriculture and public health programs. MCM is a white crystalline solid that is soluble in water and various organic solvents. It is known for its broad-spectrum insecticidal activity against a wide range of pests, including mosquitoes, flies, cockroaches, and ants.
Scientific Research Applications
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has been extensively used in scientific research to study the biochemical and physiological effects of carbamate insecticides on insects, mammals, and humans. It has been used to investigate the mechanisms of action of carbamate insecticides, including their effects on acetylcholinesterase (AChE) activity, neurotransmitter release, and oxidative stress. This compound has also been used to evaluate the toxicity of carbamate insecticides in various animal models, including rats, mice, and birds.
Mechanism of Action
2-(methylcarbamoyloxy)ethyl N-methylcarbamate acts as an acetylcholinesterase inhibitor, which means it blocks the activity of AChE, an enzyme that breaks down the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. This compound also induces oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidant enzymes, leading to cellular damage and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to cause a wide range of biochemical and physiological effects in insects, mammals, and humans. In insects, this compound causes inhibition of AChE activity, leading to overstimulation of the nervous system, paralysis, and death. In mammals, this compound can cause inhibition of AChE activity, leading to symptoms such as muscle weakness, respiratory distress, and convulsions. This compound has also been shown to induce oxidative stress and damage to various organs, including the liver, kidney, and brain.
Advantages and Limitations for Lab Experiments
2-(methylcarbamoyloxy)ethyl N-methylcarbamate has several advantages as a research tool, including its broad-spectrum insecticidal activity, low cost, and availability. However, this compound also has some limitations, including its potential toxicity to humans and the environment, and its narrow therapeutic index. Therefore, caution should be taken when using this compound in laboratory experiments, and appropriate safety measures should be implemented.
Future Directions
There are several future directions for research on 2-(methylcarbamoyloxy)ethyl N-methylcarbamate, including the development of new synthesis methods to improve the yield and purity of this compound, the investigation of the molecular mechanisms of this compound-induced oxidative stress, and the evaluation of the potential health effects of this compound exposure in humans. Other areas of research could include the identification of new insecticide targets and the development of new insecticides with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a carbamate insecticide that has been widely used in agriculture and public health programs. It has been extensively used in scientific research to study the biochemical and physiological effects of carbamate insecticides on insects, mammals, and humans. This compound acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. This compound has several advantages as a research tool, but caution should be taken when using it in laboratory experiments. There are several future directions for research on this compound, including the development of new synthesis methods and the investigation of its potential health effects in humans.
Synthesis Methods
2-(methylcarbamoyloxy)ethyl N-methylcarbamate can be synthesized by the reaction of N-methylcarbamoyl chloride with 2-hydroxyethyl methylcarbamate in the presence of a base. The reaction produces this compound as a white crystalline solid with a yield of around 70-80%. The purity of the synthesized this compound can be increased by recrystallization from a suitable solvent.
properties
CAS RN |
18394-95-1 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
InChI |
InChI=1S/C6H12N2O4/c1-7-5(9)11-3-4-12-6(10)8-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
InChI Key |
PHHAAQPSEAWTQC-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCCOC(=O)NC |
Canonical SMILES |
CNC(=O)OCCOC(=O)NC |
Other CAS RN |
18394-95-1 |
synonyms |
2-(methylcarbamoyloxy)ethyl N-methylcarbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




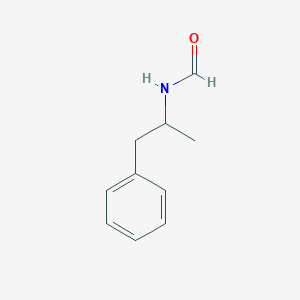
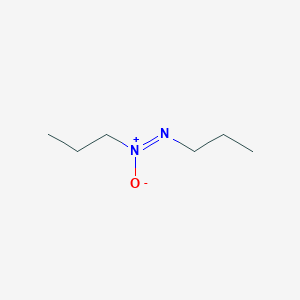
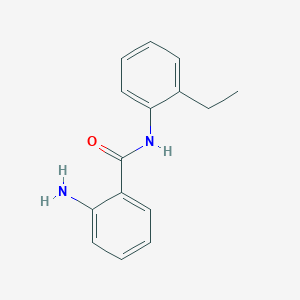
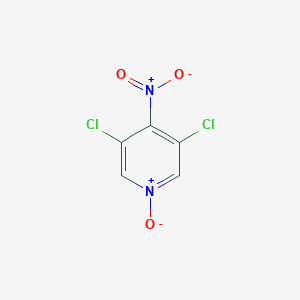
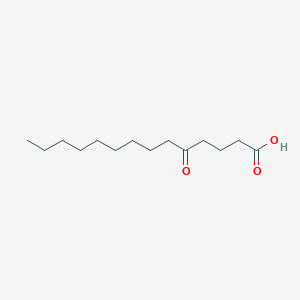

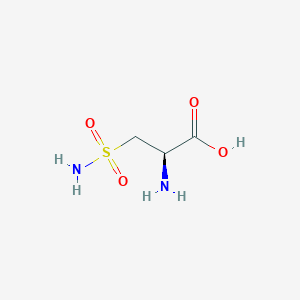
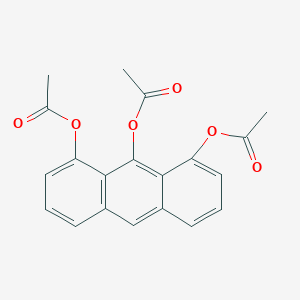
![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
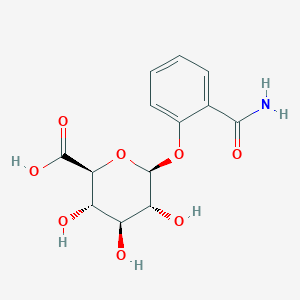
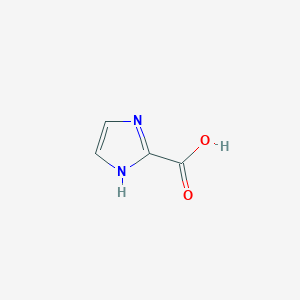
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
